N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide is a chemical compound with the molecular formula C₁₄H₉ClN₂OS. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 6-chloro-1,3-benzothiazole-2-amine and phenylacetic acid[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions (room temperature, inert atmosphere)[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
Industrial Production Methods: On an industrial scale, the reaction is performed in large reactors with continuous monitoring of temperature and pH to ensure product quality and yield[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may have different biological activities.
Substitution: Substitution reactions at the chloro or phenyl positions can yield various analogs with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxo derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Analogues with different substituents at the chloro or phenyl positions.
Scientific Research Applications
Chemistry: N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide is used as a building block in organic synthesis for the preparation of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as inflammation and pain. Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide are the cyclo-oxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins is catalyzed by the COX enzymes . By inhibiting these enzymes, the compound disrupts this pathway and reduces the production of prostaglandins .
Pharmacokinetics
The compound’s molecular weight (22668) suggests that it may have good bioavailability .
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, as prostaglandins are key mediators of these processes .
Comparison with Similar Compounds
N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: A closely related compound without the phenyl group.
N-(6-chloro-1,3-benzothiazol-2-yl)hydrazine carboxamide: Another derivative with potential pharmacological applications[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
Uniqueness: N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide is unique due to the presence of the phenyl group, which can significantly influence its biological activity and chemical properties compared to its analogs.
This compound's diverse applications and unique properties make it a valuable subject of study in various scientific fields. Its potential in medicine and industry continues to drive research and development efforts.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-11-6-7-12-13(9-11)20-15(17-12)18-14(19)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYGABXATWBOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.